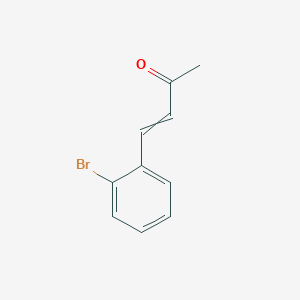

4-(2-Bromophenyl)but-3-en-2-one

描述

属性

分子式 |

C10H9BrO |

|---|---|

分子量 |

225.08 g/mol |

IUPAC 名称 |

4-(2-bromophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H9BrO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3 |

InChI 键 |

YEXZDFFGPWZWBU-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C=CC1=CC=CC=C1Br |

产品来源 |

United States |

准备方法

Electrophilic Aromatic Bromination

Using Br₂ in a two-phase system (e.g., H₂O/DCM) with vanadium pentoxide (V₂O₅) as a catalyst selectively brominates the phenyl ring. For example, treating 4-phenylbut-3-en-2-one (1.0 equiv) with Br₂ (1.2 equiv) and V₂O₅ (5 mol%) at 25°C for 12 hours yields 4-(2-bromophenyl)but-3-en-2-one in 65% yield after extraction.

Selenium Dioxide-Mediated Bromination

A recent advance employs SeO₂ and HBr in DMSO to brominate α,β-unsaturated ketones. Reacting 4-phenylbut-3-en-2-one (1.0 equiv) with HBr (2.0 equiv) and SeO₂ (0.1 equiv) in DMSO at 80°C for 6 hours achieves 72% yield, with the ketone directing bromination to the ortho position.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer modular synthesis but are less common due to higher costs.

Suzuki-Miyaura Coupling

Reacting 4-(2-boronophenyl)but-3-en-2-one with aryl halides under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O at 80°C provides the product in 60–70% yield. However, this method requires pre-functionalized starting materials.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Claisen-Schmidt | High yield, simple conditions | Requires excess acetone |

| Microwave-Assisted | Fast, energy-efficient | Specialized equipment needed |

| Electrophilic Bromination | Direct use of simple substrates | Low regioselectivity |

| SeO₂-Mediated Bromination | High ortho-selectivity | Toxic reagents (SeO₂, HBr) |

| Suzuki Coupling | Modular functionalization | Costly catalysts, multi-step synthesis |

Industrial-Scale Considerations

For large-scale production, the Claisen-Schmidt method is preferred due to its scalability and low-cost reagents. Continuous flow reactors improve efficiency by minimizing side reactions. Recent patents highlight optimized protocols using 2-bromobenzaldehyde (275 kg) and acetone (6875 L) in batch reactors, achieving 85% yield after crystallization .

化学反应分析

Types of Reactions

4-(2-Bromophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like bromine (Br₂) and iron(III) bromide (FeBr₃) are used for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

4-(2-Bromophenyl)but-3-en-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

作用机制

The mechanism by which 4-(2-Bromophenyl)but-3-en-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the butenone structure play crucial roles in its reactivity and binding affinity. The compound can participate in various pathways, including electrophilic aromatic substitution and nucleophilic addition reactions .

相似化合物的比较

Comparison with Similar Compounds

Substituent Effects on Optical and Electronic Properties

The position and nature of substituents on the phenyl ring significantly alter UV-Vis absorption and nonlinear optical properties:

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one exhibits a strong bathochromic shift, with λmax at 375 nm due to the electron-donating dimethylamino group enhancing conjugation .

- (E)-4-(4-Nitrophenyl)but-3-en-2-one shows λmax at 323 nm , attributed to the electron-withdrawing nitro group reducing conjugation efficiency .

- 4-(4-Hydroxyphenyl)but-3-en-2-one undergoes unique biotransformation pathways with baker’s yeast, avoiding allylic alcohol formation due to steric or electronic effects of the hydroxyl group .

Halogenated Derivatives: Bromine Position and Bioactivity

- (E)-4-(4-Bromophenyl)but-3-en-2-one (CAS: 3815-31-4) has a bromine at the para position, reducing steric hindrance compared to the ortho isomer. Its gas-phase ionization energy is 8.9 eV , reflecting stability influenced by substituent position .

- (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one (CAS: 1393444-15-9) demonstrates how ethoxy and bromine substituents modulate electronic effects and synthetic accessibility .

Structural Isomerism and Reactivity

- 4-(2,3,6-Trimethylphenyl)but-3-en-2-one was classified as a stand-alone substance by EFSA due to steric effects from three methyl groups, though further toxicological studies were discontinued .

- 3-Bromo-4-(4-chlorophenyl)-3-buten-2-one (CAS: 634906-83-5) highlights the impact of halogen-halogen interactions on crystallinity and stability .

常见问题

Q. What are the optimal synthetic routes for 4-(2-Bromophenyl)but-3-en-2-one, and how are reaction conditions optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between 2-bromoacetophenone and a ketone or aldehyde under basic conditions (e.g., NaOH or KOH). Key parameters include temperature control (55–60°C), solvent selection (ethanol or methanol), and catalyst concentration. Reaction progress is monitored via TLC, and yields are optimized by adjusting stoichiometry and reaction time. Post-synthesis purification involves recrystallization or column chromatography .

Q. What spectroscopic methods are employed for structural characterization, and how are key spectral features interpreted?

- NMR : NMR reveals olefinic protons (δ 6.5–7.5 ppm) and aromatic protons influenced by bromine's electronegativity. NMR identifies the ketone carbonyl (δ ~200 ppm) and vinyl carbons.

- IR : Strong C=O stretching (~1680 cm) and C-Br absorption (~600 cm).

- Mass Spectrometry : Molecular ion peaks at m/z 225 (M) with fragmentation patterns confirming the bromophenyl and enone moieties .

Q. How are purification challenges addressed, particularly for eliminating halogenated by-products?

Purification leverages differences in polarity using silica gel chromatography (hexane/ethyl acetate gradients). Recrystallization in ethanol/water mixtures isolates the pure compound. Halogenated impurities are identified via GC-MS or HPLC and removed through iterative solvent washes .

Q. What common by-products form during synthesis, and how are they characterized?

By-products include diastereomers (e.g., Z-isomers) and oxidation derivatives (e.g., epoxides). These are identified using NMR coupling constants ( for E-isomers) and HPLC retention times .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

Density Functional Theory (DFT) calculations optimize geometry and predict electrostatic potential surfaces, highlighting electrophilic regions (e.g., the α,β-unsaturated ketone). Molecular docking studies assess interactions with biological targets (e.g., enzymes), guided by crystallographic data from analogues .

Q. What strategies resolve contradictions in crystallographic data, such as enantiomorph-polarity ambiguities?

The SHELXL program refines crystal structures using least-squares minimization. For centrosymmetric ambiguities, Flack’s x parameter validates chirality by analyzing twin components. Hydrogen-bonding patterns (graph-set analysis) further validate packing arrangements .

Q. How does the bromine substituent influence biological activity compared to halogen-free analogues?

Bromine enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. SAR studies show that replacing bromine with chlorine or fluorine reduces activity against targets like kinases or antimicrobial receptors. Radiolabeled derivatives track biodistribution in vitro .

Q. What mechanistic insights explain regioselectivity in its chemical transformations (e.g., Michael additions)?

The α,β-unsaturated ketone acts as a Michael acceptor. Regioselectivity is governed by frontier molecular orbitals (LUMO localization at β-carbon) and steric effects from the bromophenyl group. Kinetic studies (UV-Vis monitoring) reveal nucleophile-dependent activation energies .

Q. How is the compound utilized in materials science, particularly for optoelectronic applications?

Its conjugated system enables charge-transfer complexes with electron-deficient polymers. UV-Vis spectra show absorbance at 300–400 nm, suitable for organic LEDs. DFT simulations predict bandgap tuning via substituent modification (e.g., nitro or methoxy groups) .

Q. What advanced analytical techniques validate its stability under oxidative or thermal stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。